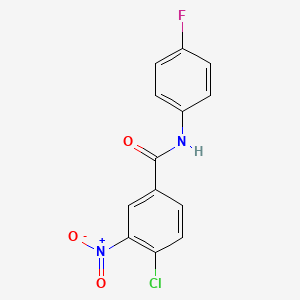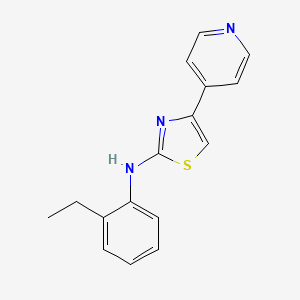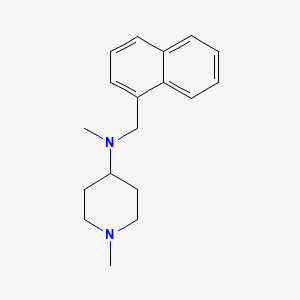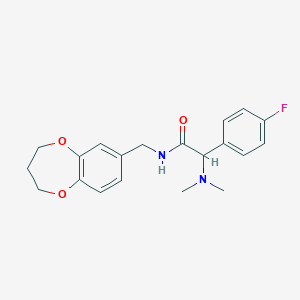![molecular formula C16H16ClNO B5685528 2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)
2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol is a synthetic compound that belongs to the class of phenolic compounds. It is also known as ACM-6 and has been extensively studied due to its potential applications in various scientific fields.
Scientific Research Applications
2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anti-cancer agent. The compound has been found to inhibit the growth of cancer cells in vitro, and further studies are being conducted to explore its potential as a cancer treatment.
Mechanism of Action
The mechanism of action of 2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol is not fully understood. However, it has been found to inhibit the production of prostaglandins, which are responsible for inflammation, pain, and fever. The compound also inhibits the activity of COX-2 enzymes, which are involved in the production of prostaglandins. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to have antioxidant properties, which may protect cells from oxidative damage. The compound has been found to inhibit the growth of cancer cells in vitro, and further studies are being conducted to explore its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol in lab experiments include its high yield and purity, as well as its well-studied properties. The compound is also readily available and easy to synthesize. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol. Further studies are needed to fully understand its mechanism of action and potential applications in various scientific fields. The compound's potential as a cancer treatment needs to be explored further, and studies need to be conducted to determine its toxicity and safety for human use. The development of new synthesis methods and modifications of the compound may also lead to new potential applications.
Synthesis Methods
The synthesis of 2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol involves the reaction of 2-allylphenol with 4-chlorobenzylamine in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained after purification and isolation. The yield of the synthesis process is high, and the purity of the product is also excellent.
properties
IUPAC Name |
2-[(4-chloroanilino)methyl]-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-10,18-19H,1,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSLOJQJTOQPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CNC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-(methoxymethyl)pyridine-2-carboxamide](/img/structure/B5685454.png)

![N-cyclopropyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685465.png)

![3-(cyclopropylmethyl)-1-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5685476.png)
![2-(4-fluorophenyl)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5685490.png)
![N,N,4-trimethyl-5-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685501.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)

![9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5685513.png)
![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)
![1-(4-fluorophenyl)-N-[(5-isopropyl-3-isoxazolyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B5685541.png)

